2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
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Overview
Description
2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- 3-Nonyl-3,4-dihydro-4-methyl-2H-1,3-benzoxazines
Uniqueness
2-Octyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl group and carbonyl chloride group differentiates it from other benzoxazine derivatives, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61545-84-4 |
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Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-octyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C17H22ClNO3/c1-2-3-4-5-6-7-8-15-17(21)19-13-11-12(16(18)20)9-10-14(13)22-15/h9-11,15H,2-8H2,1H3,(H,19,21) |
InChI Key |
SGUMAKGPWZQDQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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